
2,4,5,6,8-Pentamethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5,6,8-Pentamethylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinolines are known for their diverse applications in medicinal chemistry, particularly due to their pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6,8-Pentamethylquinoline typically involves the alkylation of quinoline derivatives. One common method is the Friedländer synthesis, which involves the reaction of aniline with β-ketoesters under acidic conditions to form quinoline derivatives . The methylation of these derivatives can be achieved using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis followed by methylation. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,5,6,8-Pentamethylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the methyl groups, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Halogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
2,4,5,6,8-Pentamethylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,5,6,8-Pentamethylquinoline involves its interaction with various molecular targets. In biological systems, it can bind to DNA, inhibiting DNA synthesis and causing oxidative stress, which leads to cell death. This mechanism is particularly relevant in its potential anticancer activity . The compound’s ability to scavenge free radicals also contributes to its antioxidant properties.
Comparación Con Compuestos Similares
Quinoline: The parent compound, known for its antimalarial properties.
Isoquinoline: A structural isomer with different pharmacological properties.
2,4,6-Trimethylquinoline: A derivative with fewer methyl groups, affecting its chemical reactivity and applications.
Uniqueness: 2,4,5,6,8-Pentamethylquinoline is unique due to the presence of five methyl groups, which enhance its lipophilicity and potentially its ability to cross biological membranes. This structural modification can lead to improved pharmacokinetic properties and increased efficacy in various applications.
Propiedades
Número CAS |
50519-33-0 |
|---|---|
Fórmula molecular |
C14H17N |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
2,4,5,6,8-pentamethylquinoline |
InChI |
InChI=1S/C14H17N/c1-8-6-10(3)14-13(12(8)5)9(2)7-11(4)15-14/h6-7H,1-5H3 |
Clave InChI |
AXTCFZADVBLMAW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1C)C(=CC(=N2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



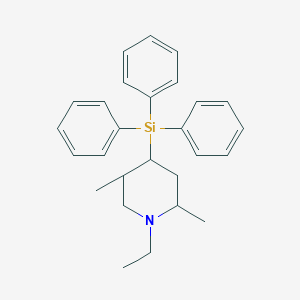
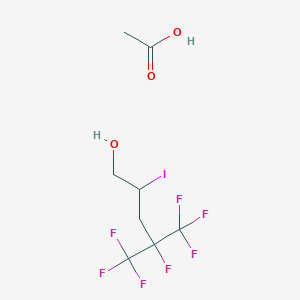

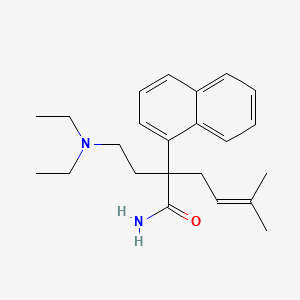
![Tricyclo[4.2.1.0(2,5)]non-2(5)-ene](/img/structure/B14667301.png)

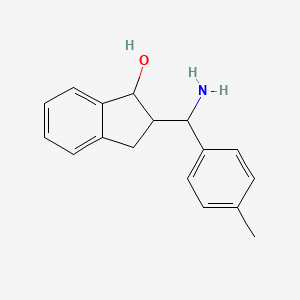
![2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one](/img/structure/B14667330.png)



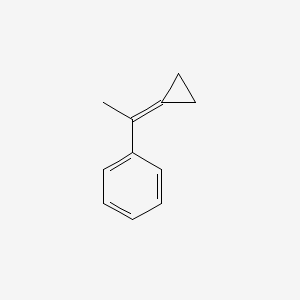
![4-Methyloctahydropyrido[2,1-c][1,4]oxazine](/img/structure/B14667358.png)
